

# saxagliptin pharmacokinetic comparison across species

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## Compound Focus: Saxagliptin Hydrate

CAS No.: 945667-22-1

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## Saxagliptin Pharmacokinetics Comparison Table

Parameter	Rat	Dog	Monkey	Human (Projected/Clinical)
<strong>Absorption &amp; Bioavailability</strong>				
· Oral Bioavailability (F%)	~50% [1]	~75% [1]	~75% [1]	~75% [2] [3] [4]
· Tmax (hr)	Information missing	Information missing	Information missing	0.5 - 2 [5]
<strong>Distribution</strong>				
· Volume of Distribution (Vss, L/kg)	5.2 [1]	1.3 [1]	2.1 [1]	2.7 (projected) [1], 151 L (clinical) [4]
· Serum Protein Binding	≤30% [1]	≤30% [1]	≤30% [1]	<10% (negligible) [4]

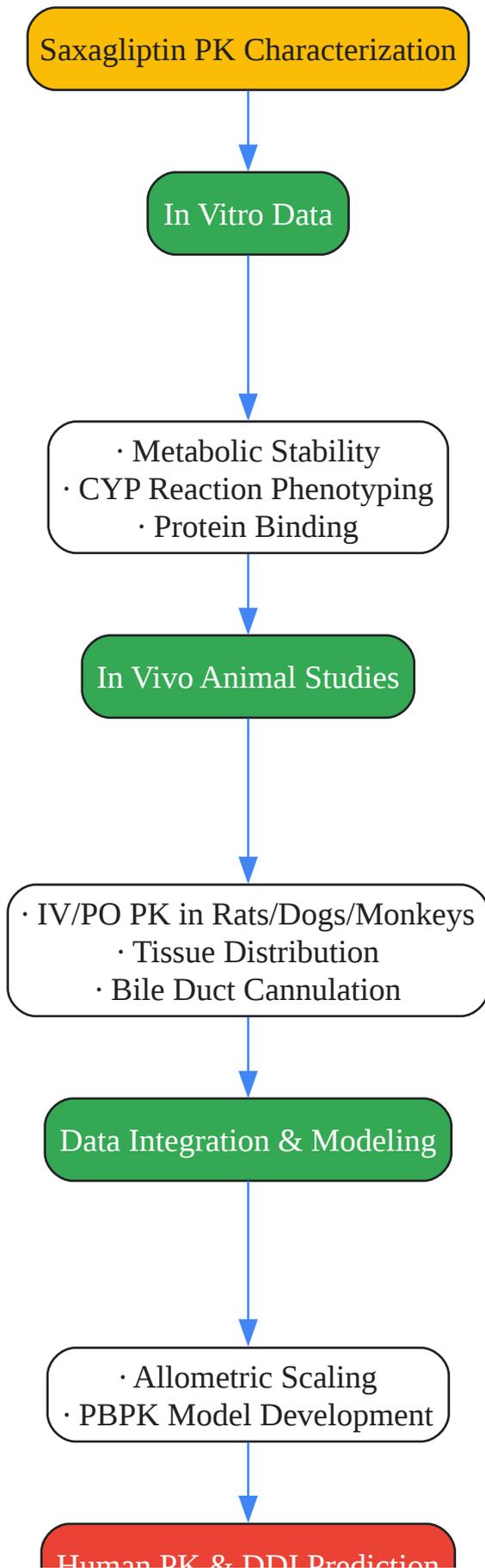
Parameter	Rat	Dog	Monkey	Human (Projected/Clinical)
<b>Metabolism &amp; Elimination</b>				
· Plasma Clearance (CL, mL/min/kg)	115 [1]	9.3 [1]	14.5 [1]	Low to moderate (projected) [1]
· Elimination Half-Life ( $t_{1/2}$ , hr)	2.1 - 4.4 [1]	2.1 - 4.4 [1]	2.1 - 4.4 [1]	2.5 (Saxagliptin), 3.1 (5-OH metabolite) [4]
· Primary Metabolic Pathway	CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1]	CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1]	CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1]	<b>CYP3A4/5</b> -mediated hydroxylation to <b>5-hydroxy saxagliptin</b> [6] [4] [7]
· Fraction of Dose Metabolized to 5-OH SAX	Information missing	Information missing	Information missing	~50% [2] [3]
· Activity of 5-OH SAX (vs. parent)	Pharmacologically active [1]	Pharmacologically active [1]	Pharmacologically active [1]	Approximately half as potent as parent [2] [3] [4]
· Route of Elimination	Renal excretion & metabolism [1]	Renal excretion & metabolism [1]	Renal excretion & metabolism [1]	Renal (~24% as parent) & hepatic (metabolism, ~50%) [4]

## Key Experimental Methodologies

The data in the table above were gathered using standard and advanced pharmacokinetic experimental techniques.

- **Study Designs:** PK parameters were primarily determined through **single-dose studies**, where saxagliptin was administered intravenously (IV) and orally (PO) to animals (rats, dogs, monkeys) to calculate absolute bioavailability and other intrinsic parameters [1]. Clinical data in humans were obtained from single- and multiple-dose studies in healthy subjects or patients [6] [5].
- **Sample Collection and Analysis:** Plasma, urine, and tissue samples were collected at predetermined time points after administration. Concentrations of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX or M2), were quantified using highly sensitive and specific methods like **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** [1] [2] [3].
- **Protein Binding Assessment:** The extent of serum protein binding was determined using **equilibrium dialysis**, a gold-standard method for measuring free drug fractions [1] [8].
- **Tissue Distribution Studies:** In rats, tissue distribution was evaluated by measuring drug concentrations in organs like the intestine, kidney, liver, and brain after intravenous administration, revealing high distribution to the proposed site of action (intestine) [1].
- **Advanced Modeling:** More recent studies employ **Physiologically Based Pharmacokinetic (PBPK) modeling**. These models integrate in vitro data (e.g., metabolic stability in liver microsomes, CYP inhibition) and in vivo data to predict drug behavior, including in special populations and drug-drug interaction (DDI) potential [7] [9].

The following diagram illustrates the general workflow for characterizing saxagliptin's pharmacokinetics across species, from in vitro data to in vivo prediction.



Human PK & DDI Prediction

- Project CL, Vd, t<sub>1/2</sub>
- Predict Impact of CYP3A Inhibitors/Inducers
- Dose Adjustment in CKD

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## Key Insights for Drug Development Professionals

- **Interspecies Scaling is Possible but Requires Caution:** The preclinical data were successfully used to project human PK parameters using allometric scaling and mechanistic modeling [1] [9]. However, the **high clearance in rats was not directly predictive of human clearance**, which is low to moderate, highlighting the need for careful interpretation of animal data [1].
- **Leverage Modern PBPK Tools:** PBPK modeling has become an invaluable tool for bridging animal and human data. It can predict DDIs and the impact of organ impairment (e.g., CKD) with greater reliability, potentially reducing the need for extensive clinical trials [7] [9].
- **Consider the Active Metabolite:** The pharmacokinetic and pharmacodynamic profile of saxagliptin is a composite of the parent drug and its active metabolite. For a full understanding of efficacy and safety, both entities must be monitored and characterized throughout development [1] [6].

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